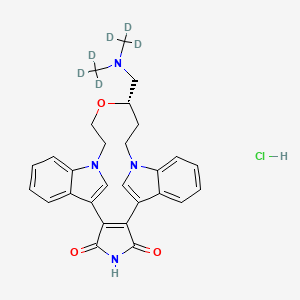

N-Ethyl-d3 Maleimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

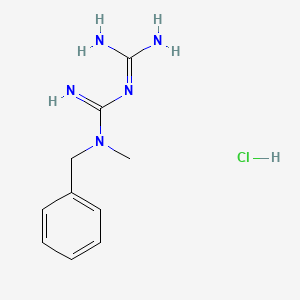

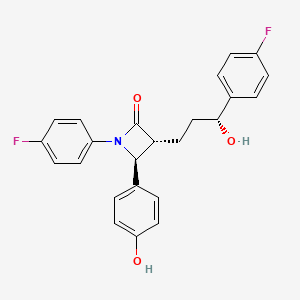

N-Ethylmaleimide (NEM) is an organic compound derived from maleic acid . It contains the amide functional group and is an alkene that is reactive toward thiols, commonly used to modify cysteine residues in proteins and peptides . It is an irreversible cysteine protease inhibitor .

Synthesis Analysis

The synthesis of N-Ethylmaleimide involves the reaction of furfural derivatives with maleimides . The Diels–Alder reactions of furfural derivatives with maleimides have been reported . The key to success is the use of an aqueous medium, which supplies an additional thermodynamic driving force by coupling the unfavorable Diels–Alder equilibrium to the exergonic hydration of the carbonyl functionality in the adducts to form geminal diols .Molecular Structure Analysis

The molecular formula of N-Ethylmaleimide is C6H7NO2 . It has a molar mass of 125.12528 . The structure of N-Ethylmaleimide includes an amide functional group and an alkene group .Chemical Reactions Analysis

N-Ethylmaleimide is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols . The resulting thioether features a strong C-S bond and the reaction is virtually irreversible .Physical and Chemical Properties Analysis

N-Ethylmaleimide has a melting point of 43 to 46 °C and a boiling point of 210 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .作用機序

Safety and Hazards

N-Ethylmaleimide is fatal if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection when handling N-Ethylmaleimide .

将来の方向性

N-Ethylmaleimide is widely used in experimental biochemical studies . It is used to permanently block sulfhydryls to prevent disulfide bond formation and to monitor the reaction by measuring the decrease in absorbance at 300nm . It is also used to block sulfhydryl-containing reagents that interfere in enzyme assays .

Relevant Papers Several papers have been published on N-Ethylmaleimide. For instance, a paper titled “Direct Diels–Alder reactions of furfural derivatives with maleimides” discusses the synthesis of N-Ethylmaleimide . Another paper titled “Structural Changes Are Associated with Soluble N-Ethylmaleimide-sensitive Fusion Protein Attachment Protein Receptor Complex Formation” discusses the mechanism of action of N-Ethylmaleimide . A third paper titled “Chemical reactivity and antimicrobial activity of N-substituted maleimides” discusses the chemical reactions of N-Ethylmaleimide .

特性

| { "Design of the Synthesis Pathway": "The synthesis of N-Ethyl-d3 Maleimide can be achieved through the reaction of N-Ethyl-d3 Maleic Anhydride with Ammonia.", "Starting Materials": [ "N-Ethyl-d3 Maleic Anhydride", "Ammonia" ], "Reaction": [ "Step 1: Dissolve N-Ethyl-d3 Maleic Anhydride in anhydrous ether.", "Step 2: Slowly add ammonia to the solution while stirring.", "Step 3: Continue stirring the mixture for several hours at room temperature.", "Step 4: Filter the resulting precipitate and wash it with ether.", "Step 5: Dry the product under vacuum to obtain N-Ethyl-d3 Maleimide." ] } | |

CAS番号 |

1246816-40-9 |

分子式 |

C₆H₄D₃NO₂ |

分子量 |

128.14 |

同義語 |

1-(Ethyl-d3)-1H-pyrrole-2,5-dione; 1-(Ethyl-d3)-1H-pyrrole-2,5-dione; Ethylmaleimide-d3; Maleic Acid N-Ethylimide-d3; NEM-d3; NSC 7638-d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)